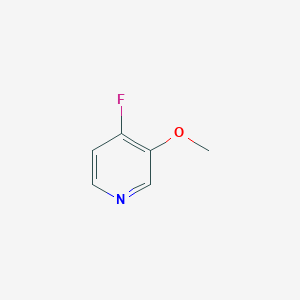
4-Fluoro-3-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-methoxypyridine is a fluorinated pyridine derivative, characterized by the presence of a fluorine atom at the 4-position and a methoxy group at the 3-position of the pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methoxy group. These properties make it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methoxypyridine can be achieved through several methods. One common approach involves the fluorination of 3-methoxypyridine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, to facilitate the substitution of a hydrogen atom with a fluorine atom at the 4-position .
Another method involves the use of 4-methoxypyridine-N-oxide as a starting material, which undergoes catalytic hydrogenation to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent production. The choice of fluorinating agents and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-3-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also be performed to modify the pyridine ring or the substituents.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic structures, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI)
Catalysts: Palladium catalysts for coupling reactions
Bases: Potassium carbonate, sodium hydroxide
Major Products Formed
Aryl or Alkyl Substituted Pyridines: Formed through coupling reactions
Oxidized Derivatives: Aldehydes or carboxylic acids from oxidation reactions
Fused Heterocycles: Products of cyclization reactions
Applications De Recherche Scientifique
4-Fluoro-3-methoxypyridine has diverse applications in scientific research:
Biology: Employed in the development of fluorinated analogs of biologically active compounds for studying enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-methoxypyridine is primarily influenced by its ability to interact with various molecular targets through its fluorine and methoxy substituents. The electron-withdrawing fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy group can modulate its solubility and metabolic stability. These interactions can affect the compound’s pharmacokinetics and pharmacodynamics, making it a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-methoxypyridine: Similar structure but with the positions of the fluorine and methoxy groups reversed.
4-Fluoropyridine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
3-Methoxypyridine: Lacks the fluorine atom, affecting its electron density and reactivity.
Uniqueness
4-Fluoro-3-methoxypyridine is unique due to the combined effects of the fluorine and methoxy groups on its chemical behavior. The fluorine atom’s strong electron-withdrawing nature, coupled with the electron-donating methoxy group, creates a distinct electronic environment that influences the compound’s reactivity and interactions with other molecules. This makes it a versatile intermediate in various chemical syntheses and applications .
Propriétés
Numéro CAS |
629626-46-6 |
|---|---|
Formule moléculaire |
C6H6FNO |
Poids moléculaire |
127.12 g/mol |
Nom IUPAC |
4-fluoro-3-methoxypyridine |
InChI |
InChI=1S/C6H6FNO/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3 |
Clé InChI |
RPXRNXIZMOQZHB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CN=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B14221590.png)




![9-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B14221620.png)

![2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile](/img/structure/B14221635.png)

![Bicyclo[3.3.1]nonane, 9-(4-methoxyphenyl)-9-(3-methylphenyl)-](/img/structure/B14221662.png)
![3-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol](/img/structure/B14221665.png)
![N-{4-Chloro-6-[(4,9-dimethyl-7-oxo-7H-pyrano[2,3-g][1,3]benzothiazol-2-yl)amino]-1,3,5-triazin-2-yl}-N-(4,7-dimethyl-2-oxo-2H-1-benzopyran-6-yl)thiourea](/img/structure/B14221666.png)
![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]pyridine](/img/structure/B14221667.png)
![1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate](/img/structure/B14221676.png)
